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Compound of Interest

Compound Name: 2,3-Dihydropyridine

Cat. No.: B14468823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydropyridine scaffold is a privileged heterocyclic motif that has garnered

significant attention in medicinal chemistry due to its diverse and potent biological activities.

This guide provides a comparative overview of the bioactivity of various 2,3-dihydropyridine
derivatives, with a focus on their anticancer, antimicrobial, and cardiovascular effects. The

information presented herein is supported by experimental data from recent scientific literature

to aid researchers and drug development professionals in their quest for novel therapeutic

agents.

Anticancer Activity
Several studies have highlighted the potential of 2,3-dihydropyridine derivatives as promising

anticancer agents. Their mechanism of action often involves the inhibition of critical cellular

pathways, such as those regulated by kinases, or the induction of apoptosis. The cytotoxic

effects of these compounds are typically evaluated against a panel of human cancer cell lines,

with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of their

potency.

A novel series of symmetrical and asymmetrical dihydropyridines were designed and

synthesized, showing good activity against MCF-7 breast cancer cells with IC50 values ranging

from 16.75 to 66.54 μM.[1] Notably, compounds HD-6, HD-7, and HD-8 were the most potent,

with IC50 values of 21.26, 16.75, and 18.33 μM, respectively.[1] Further investigation revealed

that some of these compounds inhibit the epidermal growth factor receptor (EGFR), a key
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target in cancer therapy.[1] For instance, compound HD-8 demonstrated significant EGFRwt

kinase inhibition with an IC50 value of 15.90 ± 1.20 nM.[1]

In another study, 3,4-dihydropyridine-2(1H)-thiones were synthesized and evaluated for their

anticancer activity. Compound S1, with an N-H moiety, and S2, with an N-Methyl group, were

identified as the most promising derivatives against the A375 human melanoma cell line, with

IC50 values of 4.33 ± 1.00 µM and 12.55 ± 2.16 µM, respectively.[2]

Furthermore, a series of pyrido[2,3-d]pyrimidine derivatives, which are structurally related to

2,3-dihydropyridines, have shown remarkable cytotoxicity.[3] Compounds 4 and 11 exhibited

potent activity against MCF-7 cells with IC50 values of 0.57 μM and 1.31 μM, and against

HepG2 cells with IC50 values of 1.13 μM and 0.99 μM, respectively.[3] These compounds were

also found to be potent inhibitors of PIM-1 kinase, with IC50 values of 11.4 nM and 21.4 nM for

compounds 4 and 11, respectively.[3]

Table 1: Comparative Anticancer Activity (IC50) of 2,3-Dihydropyridine and Related

Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference

HD-7 MCF-7 (Breast) 16.75 [1]

HD-8 MCF-7 (Breast) 18.33 [1]

HD-6 MCF-7 (Breast) 21.26 [1]

S1 A375 (Melanoma) 4.33 ± 1.00 [2]

S2 A375 (Melanoma) 12.55 ± 2.16 [2]

Compound 4 MCF-7 (Breast) 0.57 [3]

Compound 11 MCF-7 (Breast) 1.31 [3]

Compound 4 HepG2 (Liver) 1.13 [3]

Compound 11 HepG2 (Liver) 0.99 [3]
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The emergence of multidrug-resistant pathogens necessitates the development of new

antimicrobial agents. 2,3-Dihydropyridine derivatives have shown promise in this area,

exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration

(MIC) is the standard measure of their antimicrobial efficacy.

A study on novel dihydropyrimidine derivatives revealed significant antimicrobial activity, with

MIC values of 32 and 64 μg/ml against common pathogenic bacteria.[4] Gram-negative

bacteria such as Escherichia coli and Pseudomonas aeruginosa, along with the Gram-positive

bacterium Staphylococcus aureus, were particularly susceptible.[4] Notably, the widest

spectrum of antibacterial activity was observed for compounds C6 and C22.[4] Many of the

tested compounds also displayed remarkable antifungal activity with an MIC of 32 μg/ml.[4]

Another investigation into pyridine and thienopyridine derivatives demonstrated good to strong

antimicrobial activity against E. coli, B. mycoides, and C. albicans.[5] Compound 12a was

particularly effective, inhibiting the growth of E. coli at an MIC of 0.0195 mg/mL, and B.

mycoides and C. albicans at an MIC below 0.0048 mg/mL.[5]

Table 2: Comparative Antimicrobial Activity (MIC) of 2,3-Dihydropyridine and Related

Derivatives
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Compound ID Microorganism MIC (µg/mL) Reference

C6
E. coli, P. aeruginosa,

S. aureus
32, 64 [4]

C22
E. coli, P. aeruginosa,

S. aureus
32, 64 [4]

Various Derivatives Fungi 32 [4]

12a E. coli 19.5 [5]

12a B. mycoides <4.8 [5]

12a C. albicans <4.8 [5]

15 E. coli >4.8 [5]

15 B. mycoides 9.8 [5]

15 C. albicans 39 [5]

Cardiovascular Effects
Dihydropyridine derivatives are well-established as calcium channel blockers, playing a crucial

role in the management of hypertension and other cardiovascular diseases.[6][7][8] They

primarily act on L-type calcium channels in vascular smooth muscle, leading to vasodilation

and a subsequent reduction in blood pressure.[9] While the majority of clinically used

dihydropyridines are 1,4-dihydropyridines, the 2,3-dihydropyridine scaffold also holds

potential for modulating cardiovascular function.

The cardiovascular effects of these compounds are often assessed by their ability to relax pre-

contracted isolated arterial rings. While specific quantitative data for a comparative series of

2,3-dihydropyridines is less common in the readily available literature, the general principle of

action is expected to be similar to their 1,4-isomers. Structure-activity relationship studies often

focus on modifying substituents on the dihydropyridine ring to enhance potency and selectivity

while minimizing side effects like reflex tachycardia.[9][10]

Experimental Protocols
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MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic activity of

compounds.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial

dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan

produced is proportional to the number of living cells.

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(2,3-dihydropyridine derivatives) and a vehicle control. Include a positive control (e.g., a

known anticancer drug).

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified CO2 incubator.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan

crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The IC50 value is determined by plotting the percentage of viability against

the compound concentration.

Broth Microdilution Method for MIC Determination
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This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a

96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test

microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible

growth of the microorganism after incubation.

Procedure:

Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and

perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth)

directly in a 96-well plate.

Inoculum Preparation: Prepare a standardized suspension of the test microorganism

(bacteria or fungi) equivalent to a 0.5 McFarland standard.

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include

a growth control (no compound) and a sterility control (no inoculum).

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for

bacteria).

Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest

concentration of the compound at which no visible growth is observed.
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Caption: General workflow for the discovery and development of bioactive 2,3-dihydropyridine
derivatives.
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Caption: Simplified signaling pathway showing the inhibition of PIM-1 kinase by a pyrido[2,3-

d]pyrimidine derivative, leading to anticancer effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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